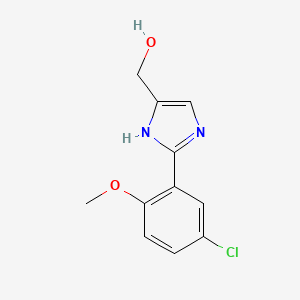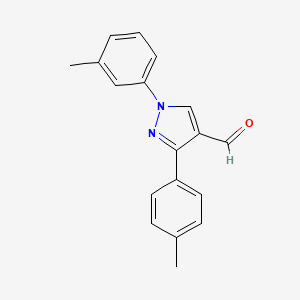![molecular formula C24H24Cl2N6O B12048678 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the piperazine and benzyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: shares structural similarities with other pyrazolopyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups may enhance its interactions with certain molecular targets, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C24H24Cl2N6O |
|---|---|
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H24Cl2N6O/c1-33-22-7-6-20(26)12-18(22)15-30-8-10-31(11-9-30)23-21-13-29-32(24(21)28-16-27-23)14-17-2-4-19(25)5-3-17/h2-7,12-13,16H,8-11,14-15H2,1H3 |
Clave InChI |
KTUDRPWBDDNQGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]piperazine](/img/structure/B12048599.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048615.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048624.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![1-[(4-Ethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12048639.png)


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)

